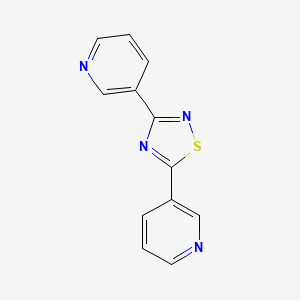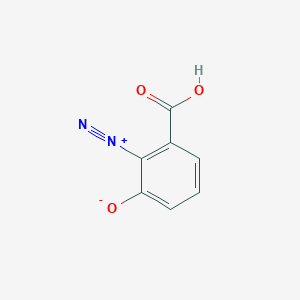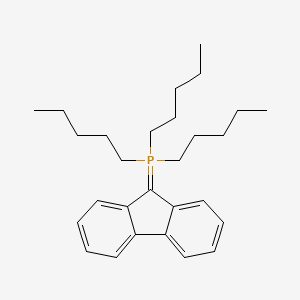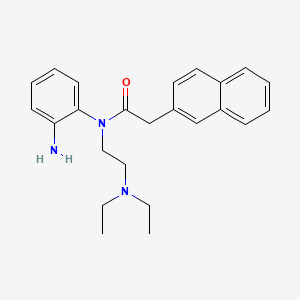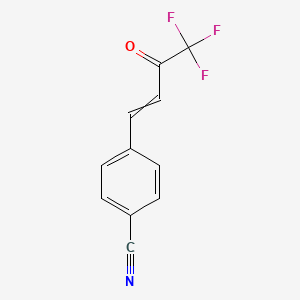![molecular formula C13H18O B14326414 [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene CAS No. 106968-20-1](/img/structure/B14326414.png)
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1-(Ethenyloxy)-2,2-dimethylpropyl]benzene: is an organic compound that features a benzene ring substituted with an ethenyloxy group and a 2,2-dimethylpropyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene typically involves the reaction of benzene derivatives with appropriate alkylating agents. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an ethenyloxy group and a 2,2-dimethylpropyl group under specific conditions . The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the substitution process.
Industrial Production Methods: Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethenyloxy group to an ethoxy group.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where the benzene ring can be further functionalized.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst are used.
Substitution: Reagents like halogens (Br₂, Cl₂) and nitrating agents (HNO₃) are employed under acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups onto the benzene ring.
Scientific Research Applications
Chemistry: In chemistry, [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is used as a precursor for synthesizing more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: In medicine, this compound derivatives could be investigated for their pharmacological properties, including potential therapeutic effects.
Industry: Industrially, the compound is used in the production of specialty chemicals, polymers, and materials with specific properties .
Mechanism of Action
The mechanism of action of [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene involves its interaction with molecular targets through its functional groups. The ethenyloxy group can participate in hydrogen bonding and other intermolecular interactions, while the benzene ring provides a stable aromatic system for various chemical reactions . These interactions can influence the compound’s reactivity and its effects in different applications.
Comparison with Similar Compounds
[2,4-Dichloro-1-(ethenyloxy)benzene]: This compound has similar structural features but includes chlorine substituents, which can alter its reactivity and applications.
[4-Bromo-2-chloro-1-(ethenyloxy)benzene]:
Uniqueness: [1-(Ethenyloxy)-2,2-dimethylpropyl]benzene is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry.
Properties
CAS No. |
106968-20-1 |
|---|---|
Molecular Formula |
C13H18O |
Molecular Weight |
190.28 g/mol |
IUPAC Name |
(1-ethenoxy-2,2-dimethylpropyl)benzene |
InChI |
InChI=1S/C13H18O/c1-5-14-12(13(2,3)4)11-9-7-6-8-10-11/h5-10,12H,1H2,2-4H3 |
InChI Key |
XENDSCYMGVMYPP-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C(C1=CC=CC=C1)OC=C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1,1'-[Disulfanediylbis(methylene)]dinaphthalene](/img/structure/B14326342.png)
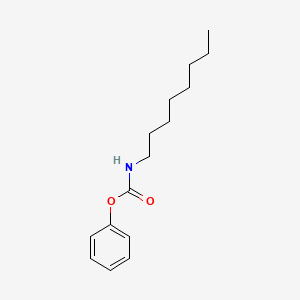
![4-[2-(Dimethylamino)ethyl]-1H-indol-6-ol](/img/structure/B14326350.png)

![2-[(4-Nitrophenyl)methyl]-2-phenyl-1,3-dioxolane](/img/structure/B14326356.png)
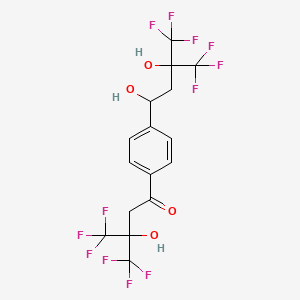

![5,6-Diphenyl-3-{2-[(prop-2-yn-1-yl)oxy]phenyl}-1,2,4-triazine](/img/structure/B14326386.png)
